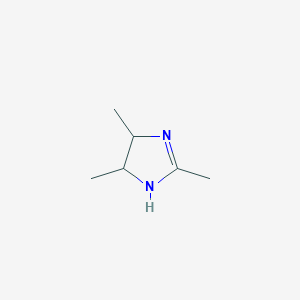
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and benzil under microwave-assisted conditions to produce 2,4,5-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of biodegradable lactic acid as a catalyst at elevated temperatures (160°C) has been demonstrated to be an environmentally friendly method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing ones on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for condensation reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, imidazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation . The compound’s structure allows it to bind to these enzymes, blocking their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trimethyl-1H-imidazole
- 1,4,5-Trimethyl-1H-imidazole
- 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in various applications .
Properties
CAS No. |
61764-87-2 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,4,5-trimethyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C6H12N2/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3,(H,7,8) |
InChI Key |
VBAQHRRODCXYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N=C(N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















